3-Amino-1-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-1H-indole-2-carboxylic acid typically involves the modification of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
3-Amino-1-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to inhibit enzymes like HIV-1 integrase by chelating metal ions within the active site . The compound’s effects are mediated through its binding to receptors and enzymes, leading to alterations in cellular processes .
Comparison with Similar Compounds
- 1-Methyl-1H-indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 3-Amino-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This structural feature allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-amino-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) |
InChI Key |
DNMWILQETCFZRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.